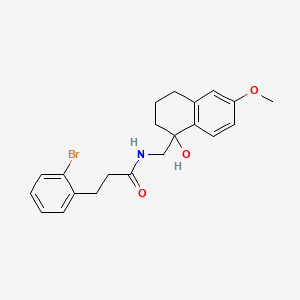

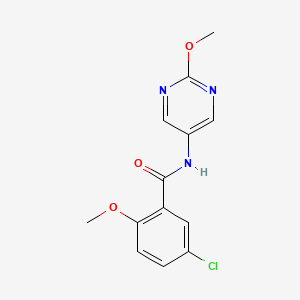

![molecular formula C12H15NO2 B2591230 3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid CAS No. 14463-99-1](/img/structure/B2591230.png)

3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid, also known as PPA, is an amino acid derivative . It has a molecular weight of 205.26 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is N-allylphenylalanine . The InChI code for this compound is 1S/C12H15NO2/c1-2-8-13-11(12(14)15)9-10-6-4-3-5-7-10/h2-7,11,13H,1,8-9H2,(H,14,15) and the InChI key is HSASCPKHTQHHLP-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving PPA were not found in the available resources, it is known that phenylpropanoic acid derivatives have been used as ketene sources in synthesizing monocyclic-2-azetidinones. This highlights its application in generating novel β-lactams.Physical and Chemical Properties Analysis

PPA is a powder at room temperature . It has a molecular weight of 205.26 .Wissenschaftliche Forschungsanwendungen

Material Science Applications

- Enhancing Reactivity of Hydroxyl-Bearing Molecules : Phloretic acid, a phenolic compound related to the core structure , has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach paves the way towards sustainable alternatives to phenol, offering specific properties of benzoxazine to various compounds in material science (Trejo-Machin et al., 2017).

Medicinal Chemistry and Pharmacology

Development of Antimicrobial and Antifungal Polymers : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amines, including compounds structurally similar to the query, exhibit promising biological activities. These amine-treated polymers show enhanced thermal stability and potential for medical applications due to their significant antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Synthesis of β-Lactams through Cycloaddition Reactions : The use of phenylpropanoic acid derivatives as ketene sources in synthesizing monocyclic-2-azetidinones, with controlled diastereoselectivity, highlights its application in generating novel β-lactams. This method represents a significant advancement in the synthesis of potentially pharmacologically active compounds (Behzadi et al., 2015).

Antifungal Tripeptides Study : Computational peptidology, supported by conceptual density functional theory, has been applied to study new antifungal tripeptides, showcasing the chemical reactivity and bioactivity scores of peptides derived from amino acids like phenylpropanoic acid. This research aids in understanding the molecular properties that contribute to antifungal activity, offering insights for drug design (Flores-Holguín et al., 2019).

Organic Synthesis

- Synthesis of Chalcone Derivatives : The base-catalyzed Claisen-Schmidt condensation reaction of phenylpropanoic acid derivatives has been used to synthesize chalcone derivatives. This process illustrates the compound's utility in creating structures with potential for further pharmacological exploration (Salian et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-phenyl-2-(prop-2-enylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-8-13-11(12(14)15)9-10-6-4-3-5-7-10/h2-7,11,13H,1,8-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSASCPKHTQHHLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

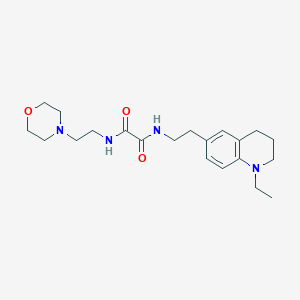

![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)

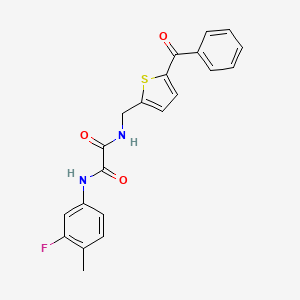

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide](/img/structure/B2591152.png)

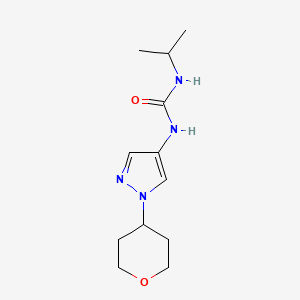

![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2591169.png)

![2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2591170.png)